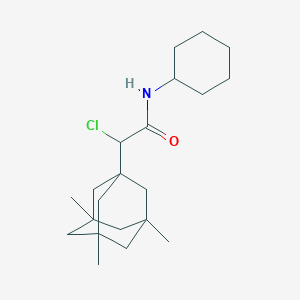
1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2,6-dimethylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it of interest for studies in pharmacology or toxicology.
Industry: Uses in the production of materials, coatings, or other industrial products.
Mécanisme D'action
The mechanism by which 1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea
- 1-(4-Methylphenyl)-3-(2,6-dimethylphenyl)urea
- 1-(3-Chloro-4-methylphenyl)-3-phenylurea
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical properties and reactivity. This uniqueness may make it particularly suitable for certain applications or reactions compared to similar compounds.
Propriétés
Formule moléculaire |
C16H17ClN2O |
|---|---|
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-7-8-13(9-14(10)17)18-16(20)19-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H2,18,19,20) |
Clé InChI |
ITOLOWZLQQEEKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


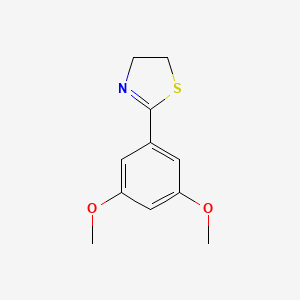
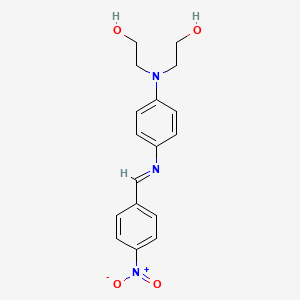
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)

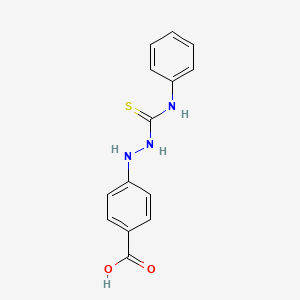
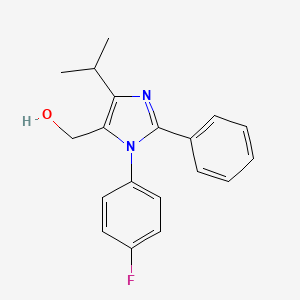
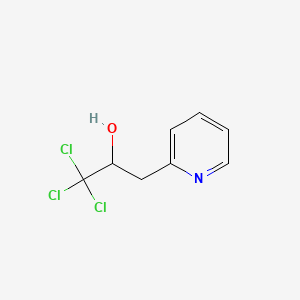
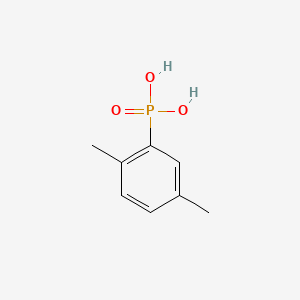
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)
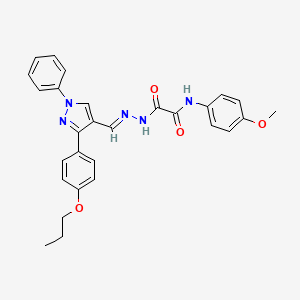
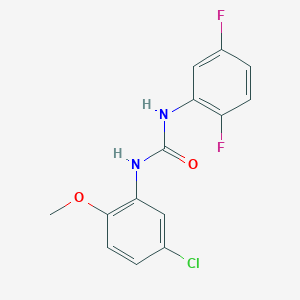
![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
